molecular formula C26H35N3O3 B560164 Ido-IN-4 CAS No. 1629125-65-0

Ido-IN-4

Katalognummer B560164
CAS-Nummer: 1629125-65-0
Molekulargewicht: 437.584
InChI-Schlüssel: VZYCPKLOYXSKAB-FGZHOGPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ido-IN-4 is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1), an enzyme that plays a crucial role in the metabolism of the essential amino acid tryptophan . It has a molecular weight of 437.57 .


Synthesis Analysis

The synthesis of Ido-IN-4 involves complex biochemical processes. For instance, one study showed that co-expression of certain genes with ido improved Ile synthesis but decreased 4-HIL production, partially due to the inadequate activity of IDO .


Molecular Structure Analysis

The molecular structure of Ido-IN-4 is consistent with its H-NMR . Its chemical formula is C26H35N3O3 .


Chemical Reactions Analysis

The Iodoform reaction can be used to identify the presence of a CH3CH(OH) group in alcohols . This reaction is relevant to the study of Ido-IN-4 as it helps in understanding its chemical behavior.


Physical And Chemical Properties Analysis

Ido-IN-4 has a solubility of ≥ 90 mg/mL in DMSO . It has a molecular weight of 437.57 and a density of 1.201±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

  • IDO as a Therapeutic Target in Cancer and Immune Suppression : IDO inhibitors, such as Ido-IN-4, are being investigated for their potential in treating cancer and other diseases characterized by pathological immune suppression. Kumar et al. (2008) conducted a study on phenylimidazole-derived inhibitors of IDO, demonstrating the potential of these inhibitors in treating cancer and chronic viral infections through interactions with the active site of IDO (Kumar et al., 2008).

  • IDO Pathways in Cancer Progression : Prendergast et al. (2014) identified IDO as a central driver of malignant development and progression. They found that IDO supports pathogenic inflammatory processes that lead to immune tolerance to tumor antigens. The study also highlighted the potential of small-molecule inhibitors of IDO in cancer therapy (Prendergast et al., 2014).

  • Rational Design of IDO Inhibitors : Röhrig et al. (2010) used an evolutionary docking algorithm to design new inhibitors of IDO, leading to several new low-molecular-weight inhibitor scaffolds with nanomolar potency in enzymatic assays. This research underscores the importance of IDO inhibitors in cancer therapy (Röhrig et al., 2010).

  • IDO and T Cell Suppression in Cancer : Mellor and Munn (2004) discussed the role of IDO in suppressing T-cell responses and promoting tolerance, particularly in the context of cancer, chronic infections, and autoimmune diseases. This further emphasizes the potential of IDO inhibitors in modulating the immune response (Mellor & Munn, 2004).

  • IDO as a Target for Naphthoquinone-Based Inhibitors : Kumar et al. (2008) identified naphthoquinone-based IDO inhibitors as a new class of compounds with potential for treating diseases characterized by pathological immune suppression. This research contributes to the development of more potent IDO inhibitors with clinical translational potential (Kumar et al., 2008).

Zukünftige Richtungen

The IDO pathway, which Ido-IN-4 targets, is emerging as an important modality for the treatment of cancer . Despite the uncertainty surrounding IDO1 inhibition, ample preclinical evidence supports continued development of Trp–Kyn–AhR pathway inhibitors to augment immune-checkpoint and other cancer therapies .

Eigenschaften

IUPAC Name

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCPKLOYXSKAB-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ido-IN-4

Citations

For This Compound
3
Citations
YH Kim, BK Choi, WJ Kang, KH Kim… - Journal of Leucocyte …, 2009 - academic.oup.com
… Therefore, we examined the roles of TGF-β and IDO in 4-1BB-mediated suppression of CD4 + T cells in the SEA model. By treating SEA-challenged mice with agonistic anti-4-1BB mAb …
Number of citations: 23 academic.oup.com
T Greenwell, P Shah, R Hamid, PJR Shah… - Urologia …, 2015 - karger.com
Objective: To analyze long-term continence, voiding dysfunction and secondary prolapse rates following Turner-Warwick Vaginal Obturator Shelf Urethral Repositioning …
Number of citations: 2 karger.com
H Wang, M Li, C Zhang, X Shao - IEEE Transactions on …, 2021 - ieeexplore.ieee.org
This brief investigates the problem of trajectory tracking control for dynamic positioning vessels under unknown and time-varying sea loads. A novel event-based prescribed …
Number of citations: 25 ieeexplore.ieee.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.